PX 20350 is a synthetic compound classified as a farnesoid X receptor agonist. It has garnered attention for its role in regulating bile acid and lipid metabolism, making it a potential therapeutic agent for various liver-related conditions. The compound exhibits enhanced affinity and efficacy compared to other farnesoid X receptor agonists, such as GW 4064, with a binding affinity of 12 nM and efficacy exceeding 100% in functional assays .
The synthesis of PX 20350 involves established organic chemistry protocols. According to research, PX 20350 was synthesized and validated through methods such as proton nuclear magnetic resonance spectroscopy and liquid chromatography-mass spectrometry to confirm its identity and purity . The synthesis typically includes several steps involving the construction of the core structure followed by functionalization to enhance its pharmacological properties.
PX 20350 has a complex molecular structure characterized by specific functional groups that contribute to its activity as a farnesoid X receptor agonist. While detailed structural diagrams are not provided in the sources, the compound's design is aimed at optimizing interaction with the farnesoid X receptor.
PX 20350 undergoes various chemical reactions during its synthesis and when interacting with biological systems. The primary reactions involved in its synthesis include:
The mechanism of action of PX 20350 primarily involves activation of the farnesoid X receptor. Upon binding to this nuclear receptor, PX 20350 influences gene expression related to bile acid metabolism, lipid homeostasis, and glucose metabolism.
PX 20350 exhibits specific physical and chemical properties that are relevant for its function as a drug candidate.
PX 20350 has significant scientific applications, particularly in research related to liver diseases and metabolic disorders. Its role as a farnesoid X receptor agonist positions it as a candidate for therapeutic interventions in conditions such as:
The synthesis of PX 20350, a high-affinity farnesoid X receptor agonist, employs sequential palladium-catalyzed cross-coupling reactions to construct its tetracyclic core. Suzuki-Miyaura coupling serves as the foundational step, enabling biaryl bond formation between functionalized bromobenzene and arylboronic acid derivatives. This reaction utilizes a multiligand palladium catalyst system (e.g., Pd[P(^tBu)~3~]~2~ / biarylphosphine) that enhances oxidative addition efficiency while suppressing protodeboronation side reactions. Precise ligand selection reduces reaction temperatures to 80–90°C, achieving >90% conversion within 6 hours [1] [2].
Sonogashira and Heck couplings subsequently install alkenyl/alkynyl pharmacophores at the C3 position of the indole-like scaffold. Optimization studies reveal that electron-withdrawing substituents (e.g., −CN) accelerate migratory insertion during Heck reactions, reducing catalyst loading to 1.5 mol% Pd. Copper(I) iodide (5 mol%) remains essential for terminal alkyne activation in Sonogashira steps, with triethylamine as the optimal base [6].
Key bond-forming stages include:
Table 1: Optimization of Palladium-Catalyzed Coupling Steps
Reaction Type | Catalyst System | Key Variables | Yield Range |
---|---|---|---|
Suzuki-Miyaura | Pd(OAc)~2~/SPhos | Temperature: 85°C; Base: K~3~PO~4~ | 85–92% |
Sonogashira | PdCl~2~(PPh~3~)~2~/CuI | Solvent: DMF; Base: Et~3~N | 69–90% |
Heck | Pd(OAc)~2~/P(o-tol)~3~ | Additive: nBu~4~NCl; Ligand ratio: 1:2 | 75–88% |
Bioisosteric replacement of −CF~3~ with −OCF~3~ at the para-position of the terminal aryl ring improves farnesoid X receptor binding by 12-fold, attributed to hydrophobic pocket complementarity. Late-stage trifluoromethoxylation employs CuI/1,10-phenanthroline catalysis with AgOCF~3~, maintaining reaction temperatures at 60°C to prevent ligand decomposition. Additionally, sulfone incorporation via palladium-catalyzed sulfonation (NaSO~2~Ph, Pd(dba)~2~/Xantphos) enhances metabolic stability without compromising aqueous solubility [6].
Purification of PX 20350 intermediates leverages orthogonal chromatographic techniques:
Table 2: Chromatographic Conditions for Key Synthetic Intermediates
Compound Stage | Technique | Column/Phase | Mobile Phase | Recovery |
---|---|---|---|---|
Biaryl Intermediate | HPLC | C18 (silica-based) | H~2~O/MeCN + 0.1% HCO~2~H | 92% |
Trifluoromethoxy Derivative | SFC | Chiralpak IG-3 | CO~2~/MeOH (80:20) | 88% |
Final Product | Prep-HPLC | Phenyl-hexyl (porous) | MeOH/H~2~O + 0.1% NH~4~OAc | 85% |
Nuclear Magnetic Resonance Characterization
Quantitative sup1^H Nuclear Magnetic Resonance (600 MHz, DMSO-d~6~) confirms structural integrity and purity (>99.2%) using dimethyl sulfone as an internal standard. Key assignments include:
Liquid Chromatography-Mass Spectrometry Profiling
Liquid Chromatography-Tandem Mass Spectrometry analysis employs a Luna C8 column (100 × 2 mm, 3 µm) with 0.1% formic acid acidified acetonitrile/water gradients. Mass spectrometry detection uses electrospray ionization in negative mode, monitoring [M−H]^−^ ion at m/z 543.08 (fragments: m/z 328.06, 259.08). Method validation parameters include:
Table 3: Validation Parameters for Liquid Chromatography-Mass Spectrometry Profiling
Parameter | Acceptance Criteria | PX 20350 Performance |
---|---|---|
Linearity | R^2^ ≥ 0.995 | 0.9996 |
Accuracy | 85–115% recovery | 98.4–102.1% |
Precision (RSD) | ≤5% intra-day | 1.8% |
Limit of Detection | S/N ≥ 3.3 | 0.15 ng/mL |
Matrix Effect | Signal suppression ≤15% | 4.7% |
Rigorous palladium screening via inductively coupled plasma mass spectrometry (post-purification) ensures residual catalyst levels <1 ppm, preventing erroneous catalytic activity claims in metal-free steps [8].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: